Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing compounds is characterized by a five-membered ring with three nitrogen atoms . The specific molecular structure of “Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the specific substituents present in the molecule . Without specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.Scientific Research Applications
Antimicrobial Activity
A study focused on the synthesis and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, suggests a potential antimicrobial application of structurally related compounds. The synthesized compounds showed promising results in their antimicrobial activity screening (El‐Kazak & Ibrahim, 2013).
Insecticidal Applications
Another research avenue explored the synthesis of various heterocycles incorporating a thiadiazole moiety for their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This study utilized a precursor, which, although different, shares a thematic relevance with the chemical structure of interest, highlighting the potential for developing insecticidal agents from such complex molecules (Fadda et al., 2017).
Synthesis of Heterocycles
The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing a wide array of trifluoromethyl heterocycles, including triazoles and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, underscores the synthetic utility of compounds related to Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate in creating diverse heterocyclic structures, which are crucial in medicinal chemistry and material science (Honey et al., 2012).
Catalytic Applications
The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, suggests a potential application in catalysis for related this compound structures. This highlights the broader utility of such compounds in facilitating chemical transformations, thereby contributing to green chemistry and sustainable processes (Ghorbanloo & Alamooti, 2017).
Mechanism of Action
The mechanism of action of 1,2,4-triazole-containing compounds can vary widely depending on their specific structure and the biological system they interact with . Detailed studies would be needed to determine the mechanism of action of “Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate”.
Safety and Hazards
The safety and hazards associated with 1,2,4-triazole-containing compounds can vary widely and are typically determined through specific toxicological studies . Without these studies, it’s difficult to provide accurate information on the safety and hazards of “Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate”.
Future Directions
Properties
IUPAC Name |
ethyl 2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-4-29-20(27)13(2)30-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)14-5-7-15(28-3)8-6-14/h5-10,13H,4,11-12H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVTUANMEFQOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.